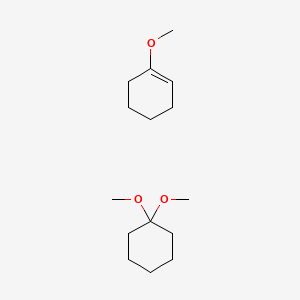

1,1-Dimethoxycyclohexane;1-methoxycyclohexene

Description

BenchChem offers high-quality 1,1-Dimethoxycyclohexane;1-methoxycyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethoxycyclohexane;1-methoxycyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dimethoxycyclohexane;1-methoxycyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.C7H12O/c1-9-8(10-2)6-4-3-5-7-8;1-8-7-5-3-2-4-6-7/h3-7H2,1-2H3;5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJBGTJQNJPCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCCC1.COC1(CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662079 | |

| Record name | 1,1-Dimethoxycyclohexane--1-methoxycyclohex-1-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215762-84-7 | |

| Record name | 1,1-Dimethoxycyclohexane--1-methoxycyclohex-1-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,1-Dimethoxycyclohexane

Introduction

The Acetal Functional Group: Structure and Significance

In the landscape of organic chemistry, the acetal functional group, characterized by a central carbon atom bonded to two alkoxy (-OR) groups, serves as a cornerstone for synthetic strategy.[1] Specifically, when derived from a ketone, this structure is often referred to as a ketal. Acetals are prized for their stability under neutral and basic conditions, a stark contrast to the reactivity of their parent carbonyl compounds.[2] This stability makes them invaluable as protecting groups for aldehydes and ketones during multi-step syntheses, shielding the reactive carbonyl from undesired transformations.[2][3] Once their protective role is complete, they can be readily hydrolyzed back to the original carbonyl compound under aqueous acidic conditions.[2]

1,1-Dimethoxycyclohexane: Properties and Applications

1,1-Dimethoxycyclohexane (also known as cyclohexanone dimethyl ketal) is the specific acetal formed from cyclohexanone and methanol.[4] It is a valuable intermediate in the industrial production of perfumes and agricultural chemicals and also finds utility as a dehydrating agent.[5] The direct synthesis from readily available starting materials like cyclohexanone and methanol is an economically significant and equilibrium-controlled reaction.[5] However, the process presents unique challenges, particularly in achieving high conversion and in the purification of the final product.[5]

Overview of the Synthetic Approach

The synthesis of 1,1-dimethoxycyclohexane is achieved through the acid-catalyzed reaction of cyclohexanone with two equivalents of methanol.[3] This reaction is a classic example of nucleophilic addition to a carbonyl group.[1] The core of a successful synthesis lies in understanding and manipulating the reaction equilibrium to favor product formation. This guide provides an in-depth exploration of the reaction mechanism, optimization of process parameters, detailed experimental protocols, and robust methods for purification and characterization.

The Core Chemistry: Mechanism of Acetal Formation

Principle of Reversibility and Equilibrium Control

A critical concept in acetal formation is that every step of the reaction is reversible.[2] The overall transformation of cyclohexanone and methanol to 1,1-dimethoxycyclohexane and water is an equilibrium process.[5]

To achieve a high yield of the desired acetal, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished by using a large excess of the alcohol reactant (methanol) or by actively removing water as it is formed.[2][3]

Step-by-Step Acid-Catalyzed Mechanism

The reaction proceeds in two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal.[3] An acid catalyst is essential to increase the electrophilicity of the carbonyl carbon, as alcohols are generally weak nucleophiles.[1][3]

2.2.1 Formation of the Hemiacetal Intermediate

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[2][6]

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.[2]

-

Deprotonation: A base (such as another molecule of methanol) removes the proton from the newly added hydroxyl group, yielding the neutral hemiacetal intermediate.[2]

2.2.2 Formation of the Acetal (Ketal)

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[3][6]

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized oxonium ion.[3]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.[3]

-

Final Deprotonation: The protonated acetal is deprotonated by a base (e.g., methanol) to give the final, neutral 1,1-dimethoxycyclohexane product and regenerate the acid catalyst.[3]

Mechanistic Diagram

The following diagram illustrates the acid-catalyzed mechanism for the formation of 1,1-dimethoxycyclohexane.

Caption: Acid-catalyzed mechanism for acetal formation.

Optimizing the Synthesis: A Process Parameter Deep Dive

Driving the Equilibrium: Le Châtelier's Principle in Practice

3.1.1 Molar Ratio of Reactants (Methanol Excess)

Employing a significant excess of methanol is a primary strategy to drive the equilibrium toward the product side.[2] Molar ratios of methanol to cyclohexanone can range from 2:1 to as high as 20:1, with ratios of 10:1 to 15:1 being preferable for achieving high conversion.[5][7]

3.1.2 Water Removal Techniques

The removal of water is another powerful method to maximize the yield of the acetal.[2] This can be achieved through several techniques:

-

Drying Agents: Incorporating a desiccant that reacts with or sequesters the water formed can be effective.[2]

-

Azeotropic Distillation: In some systems, a solvent that forms a low-boiling azeotrope with water (like benzene or toluene) is used to distill the water away from the reaction mixture. A Dean-Stark trap is commonly used for this purpose.[2]

The Catalyst's Role: Selection and Rationale

The choice of acid catalyst is crucial for an efficient reaction.

3.2.1 Homogeneous Catalysts

Mineral acids like hydrochloric acid (HCl) or organic acids such as p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts.[5][8] While they promote rapid reaction rates, they must be neutralized during the work-up phase, which can complicate purification.[8]

3.2.2 Heterogeneous Catalysts

Solid acid catalysts offer significant advantages, particularly in industrial settings, as they can be easily removed by filtration, simplifying the purification process and allowing for catalyst recycling. Strongly acidic ion-exchange resins, such as Amberlyst-15, are highly effective for this transformation.[5] Other solid acids like zeolites and montmorillonite clays have also been shown to catalyze this reaction effectively.[7]

Influence of Temperature

The reaction can be conducted over a range of temperatures. Running the reaction at lower temperatures, from 0°C to ambient temperature, can lead to a higher equilibrium yield of 1,1-dimethoxycyclohexane.[5] However, this must be balanced with the reaction rate, which decreases at lower temperatures.

Summary of Reaction Parameters

| Parameter | Recommended Range/Condition | Rationale & Citation |

| Molar Ratio (Methanol:Cyclohexanone) | 10:1 to 15:1 | Drives equilibrium towards product formation.[5][7] |

| Catalyst | Strongly acidic ion-exchange resin (e.g., Amberlyst-15), p-TsOH, HCl | Provides necessary protonation for reaction; resins simplify work-up.[5][8] |

| Temperature | 0°C to Room Temperature | Lower temperatures favor a higher equilibrium yield.[5] |

| Water Removal | Use of excess methanol is often sufficient. | Shifts equilibrium to favor the acetal product.[2][3] |

| Pressure | Atmospheric | Sufficient for this reaction.[7] |

Experimental Protocols

Protocol 1: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol is adapted from general procedures for acetal formation.[8]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 mol) and methanol (10.0 mol, a 10-fold excess).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 mol).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction may take several hours to reach equilibrium.

-

Quenching: Once the reaction has reached equilibrium, cool the mixture in an ice bath. Neutralize the acid catalyst by adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by distillation.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Strongly Acidic Ion-Exchange Resin)

This protocol is based on industrially relevant methods.[5]

-

Setup: Prepare a column packed with a strongly acidic ion-exchange resin (e.g., Amberlyst-15). Alternatively, the resin can be added directly to a stirred reaction flask.

-

Reaction: Prepare a solution of cyclohexanone in methanol (e.g., a 1:10 to 1:15 molar ratio). Pass this solution over the resin column at a controlled flow rate at a temperature between 0°C and 25°C.[5] If using a batch setup, simply stir the solution with the resin beads.

-

Monitoring: Collect the eluent and monitor the conversion to 1,1-dimethoxycyclohexane by GC analysis.

-

Catalyst Removal: If using a batch process, simply filter the reaction mixture to remove the resin beads. The resin can be washed with methanol and reused.

-

Purification: The resulting mixture, containing product, unreacted methanol, and unreacted cyclohexanone, is ready for purification by distillation. No neutralization step is required.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and purification.

Product Isolation and Purification

Post-Reaction Work-up: Catalyst Neutralization and Removal

For homogeneous catalysts, a careful neutralization with a mild base (e.g., NaHCO₃ or Na₂CO₃) is required. For heterogeneous resins, simple filtration is sufficient.[5]

The Separation Challenge: Cyclohexanone vs. 1,1-Dimethoxycyclohexane

A significant hurdle in this synthesis is the separation of the product from unreacted cyclohexanone, as their boiling points are relatively close. Simple distillation is often inefficient.[5]

Advanced Purification Strategy: Azeotropic Distillation of Unreacted Cyclohexanone

An effective industrial method for purification involves the deliberate addition of water to the crude product mixture after the unreacted methanol has been removed.[5] Water forms a minimum-boiling azeotrope with cyclohexanone, which can be distilled off at a lower temperature (around 90-95°C at atmospheric pressure) than either pure component.[5] This leaves behind substantially pure 1,1-dimethoxycyclohexane. Care must be taken with the amount of water added; too little will not form the azeotrope effectively, while too much can cause hydrolysis of the acetal product back to the ketone.[5]

Final Purification: Vacuum Distillation

After the bulk of the impurities and unreacted starting material have been removed, the final purification of 1,1-dimethoxycyclohexane is typically achieved by distillation under reduced pressure.[5] This allows the product to boil at a lower temperature, preventing potential decomposition.

Characterization and Quality Control

Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.[4]

6.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

¹H NMR: The spectrum should show a characteristic singlet for the two equivalent methoxy groups (-OCH₃) and multiplets for the protons on the cyclohexane ring.

-

¹³C NMR: The spectrum will feature a quaternary carbon signal for the C(OCH₃)₂ carbon, a signal for the methoxy carbons, and signals for the carbons of the cyclohexane ring. The absence of a carbonyl signal (typically >190 ppm) indicates the complete conversion of the starting material.

6.1.2 Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool to confirm the reaction's success. The key diagnostic feature is the disappearance of the strong C=O stretching band of cyclohexanone (typically around 1715 cm⁻¹) and the appearance of strong C-O stretching bands characteristic of an acetal (in the 1050-1150 cm⁻¹ region).

6.1.3 Mass Spectrometry (MS)

Mass spectrometry can confirm the molecular weight of the product (144.21 g/mol ) and provide fragmentation patterns consistent with the 1,1-dimethoxycyclohexane structure.[4]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [4] |

| Molecular Weight | 144.21 g/mol | [4] |

| IUPAC Name | 1,1-dimethoxycyclohexane | [4] |

| CAS Number | 933-40-4 | [4] |

Conclusion: Key Insights for the Synthetic Chemist

The synthesis of 1,1-dimethoxycyclohexane from cyclohexanone and methanol is a fundamentally equilibrium-driven process. Success hinges on a thorough understanding of the underlying acid-catalyzed mechanism and the strategic application of Le Châtelier's principle. For laboratory and industrial applications, the use of heterogeneous solid acid catalysts like ion-exchange resins offers a streamlined, efficient, and more environmentally benign approach by simplifying catalyst removal and enabling recycling. Furthermore, overcoming the purification challenge through innovative techniques such as azeotropic distillation is key to obtaining the final product in high purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach this valuable synthetic transformation.

References

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

- Lange, J. P., & Austin, R. G. (1987). U.S. Patent No. 4,652,344. U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13616, 1,1-Dimethoxycyclohexane. PubChem. [Link]

-

Howard, W. L., & Lorette, N. B. (1961). Cyclohexanone diallyl acetal. Organic Syntheses, 41, 19. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Chemistry Steps. [Link]

- Zhang, J. (2012). CN Patent No. 102746269A.

-

Lin, S., et al. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega, 6(45), 30723–30731. [Link]

-

Hergenrother, P. J., et al. (2009). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Journal of Combinatorial Chemistry, 11(6), 1057-1064. [Link]

-

Jayakumar, R., et al. (2018). Effect of reaction time on the formation of 1,1-dimethoxycyclohexane... [Diagram]. ResearchGate. [Link]

-

OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. OpenStax. [Link]

-

PrepChem. (n.d.). Synthesis of 1,1-dimethoxycyclohexane. PrepChem.com. [Link]

-

Khan Academy. (n.d.). Formation of acetals [Video]. Khan Academy. [Link]

Sources

- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. 1,1-Dimethoxycyclohexane | C8H16O2 | CID 13616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Methoxycyclohexene

This guide provides a comprehensive overview of the chemical properties and stability of 1-methoxycyclohexene, tailored for researchers, scientists, and drug development professionals. It delves into the molecule's structure, reactivity, and spectroscopic profile, offering insights into its handling, stability, and potential applications in organic synthesis.

Molecular Structure and Physicochemical Properties

1-Methoxycyclohexene (CAS No. 931-57-7) is a cyclic enol ether with the chemical formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure, featuring a methoxy group attached to a cyclohexene ring, dictates its characteristic reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 931-57-7 | [1] |

| Boiling Point | 162-163 °C | [2] |

| Density | 0.9441 g/cm³ (at 0 °C) | [2] |

| Appearance | Colorless Oil | [2] |

| Solubility | Soluble in Methanol | [2] |

Spectroscopic Profile

A thorough understanding of 1-methoxycyclohexene's spectroscopic data is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the methoxy protons (-OCH₃) around 3.5 ppm. The vinylic proton at C2 would appear as a multiplet further downfield. The allylic protons at C6 and the other methylene protons on the cyclohexene ring would resonate at characteristic upfield shifts.

-

¹³C NMR: The carbon of the methoxy group would appear around 55 ppm. The olefinic carbons (C1 and C2) would be observed in the downfield region typical for alkenes, with C1 being more deshielded due to the attached oxygen. The remaining sp³ hybridized carbons of the cyclohexene ring would resonate in the upfield region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-methoxycyclohexene would likely show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern is expected to be influenced by the enol ether functionality. Common fragmentation pathways for cyclic ethers involve α-cleavage and ring-opening mechanisms.[3] For 1-methoxycyclohexene, loss of a methyl radical (•CH₃) to give a fragment at m/z 97, or loss of a methoxy radical (•OCH₃) to give a fragment at m/z 81 are plausible.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methoxycyclohexene will exhibit characteristic absorption bands. Key expected vibrations include:

-

C=C stretch: A peak in the region of 1650-1700 cm⁻¹ corresponding to the double bond of the enol ether.

-

C-O stretch: Strong absorptions in the 1050-1250 cm⁻¹ region, characteristic of the C-O-C ether linkage.

-

=C-H stretch: A peak slightly above 3000 cm⁻¹ for the vinylic C-H bond.

-

C-H stretch (sp³): Multiple peaks just below 3000 cm⁻¹ for the C-H bonds of the methylene and methyl groups.

Chemical Reactivity and Stability

The reactivity of 1-methoxycyclohexene is dominated by the electron-rich double bond of the enol ether.

Acid-Catalyzed Hydrolysis

A cornerstone of enol ether chemistry is their facile hydrolysis under acidic conditions to yield the corresponding ketone and alcohol. In the case of 1-methoxycyclohexene, treatment with dilute aqueous acid, such as hydrochloric acid, readily produces cyclohexanone and methanol.

The accepted mechanism for this transformation involves the initial protonation of the double bond at the carbon atom beta to the methoxy group. This protonation is regioselective because it leads to the formation of a resonance-stabilized carbocation, where the positive charge is delocalized onto the oxygen atom. Subsequent nucleophilic attack by water on the carbocation, followed by loss of a proton and elimination of methanol, yields the final cyclohexanone product.

Caption: Mechanism of acid-catalyzed hydrolysis of 1-methoxycyclohexene.

Stability in Basic and Oxidative Conditions

While highly susceptible to acid-catalyzed hydrolysis, enol ethers are generally stable under basic conditions.[4] This differential stability is a key feature exploited in their use as protecting groups in organic synthesis. Information regarding the specific stability of 1-methoxycyclohexene towards common oxidizing agents was not found in the performed searches. However, the electron-rich double bond suggests potential reactivity with oxidants like peroxy acids or ozone.

Thermal Stability

Specific studies on the thermal degradation of 1-methoxycyclohexene were not identified. However, ethers are known to be susceptible to autoxidation in the presence of oxygen, especially when exposed to light, forming explosive peroxides.[5] This is a critical safety consideration for the storage and handling of 1-methoxycyclohexene.

Synthesis and Purification

Synthetic Routes

1-Methoxycyclohexene is commonly synthesized from cyclohexanone. One prevalent method involves the formation of cyclohexanone dimethyl acetal, followed by the elimination of one equivalent of methanol. This elimination can be achieved under acidic conditions.

A detailed, citable experimental protocol for the synthesis and purification of 1-methoxycyclohexene was not found in the performed searches. However, a general procedure would likely involve the reaction of cyclohexanone with a large excess of methanol in the presence of an acid catalyst to form the dimethyl acetal, followed by careful distillation to induce the elimination of methanol and isolate the desired enol ether.

Caption: General synthetic workflow for 1-methoxycyclohexene from cyclohexanone.

Purification

Fractional distillation is the primary method for purifying 1-methoxycyclohexene, separating it from starting materials, byproducts, and any remaining solvent.

Applications in Organic Synthesis

While specific examples of 1-methoxycyclohexene in the synthesis of pharmaceuticals were not prominently found, the related compound, 1-methylcyclohexene, is noted as a building block in the synthesis of the antidepressant paroxetine.[6] This suggests the potential utility of such cyclic enol ethers as synthons in drug development.

The primary application of enol ethers in organic synthesis is as protecting groups for ketones and aldehydes. Their stability to basic conditions and facile removal under mild acidic conditions make them valuable tools in multi-step syntheses of complex molecules. 1-Methoxycyclohexene can serve as a masked form of the cyclohexanone carbonyl group.

Safe Handling and Storage

1-Methoxycyclohexene is classified as a skin, eye, and respiratory irritant.[1] As with all ethers, and particularly unsaturated ethers, there is a risk of peroxide formation upon storage, especially in the presence of air and light.[5]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed, airtight container to minimize contact with oxygen.

-

Protect from light by storing in an amber bottle or in a dark location.

-

Store in a cool, dry, and well-ventilated area away from acids and oxidizing agents.

-

It is advisable to date the container upon receipt and upon opening.

-

Regularly test for the presence of peroxides, especially before distillation.

Conclusion

1-Methoxycyclohexene is a versatile cyclic enol ether with well-defined reactivity, primarily characterized by its susceptibility to acid-catalyzed hydrolysis. Its stability under basic conditions makes it a useful protecting group for the cyclohexanone carbonyl. While direct applications in drug synthesis are not widely documented in the searched literature, its structural motif is relevant to pharmaceutical chemistry. A thorough understanding of its spectroscopic properties, reactivity, and safe handling procedures is essential for its effective use in a research and development setting. Further quantitative studies on its stability under a broader range of conditions would be beneficial for optimizing its use in complex synthetic pathways.

References

-

PubChem. 1-Methoxycyclohexene. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. (2022-08-16). [Link]

-

Stanford University Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]

-

Chongqing Chemdad Co., Ltd. 1-methoxycyclohexene. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon. [Link]

-

Homework.Study.com. Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product. Use resonance structures of the carbocation intermediate to explain why none of the alternate regioisomer is formed. [Link]

-

NIH. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

- Google Patents.

-

ORS. DS Fact Sheet on Managing Peroxide Formers in the Lab. [Link]

-

ResearchGate. Studies in organic mass spectrometry. XVII The fragmentation of methyl enol ethers of 1,3‐cyclohexanediones and 1,3‐cyclopentanediones. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

- Google P

-

PrepChem.com. Synthesis of 1,1-dimethoxycyclohexane. [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014-11-19). [Link]

-

ACS Publications. Oxidative Conversion of Silyl Enol Ethers to α,β-Unsaturated Ketones Employing Oxoammonium Salts. (2011-12-19). [Link]

-

Wikipedia. Enol ether. [Link]

-

Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015-05-06). [Link]

-

Restek Resource Hub. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. (2020-10-29). [Link]

-

Chemistry Stack Exchange. Which is the more stable enol form?. (2014-10-28). [Link]

-

YouTube. Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. (2024-02-25). [Link]

-

ResearchGate. Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (2025-08-06). [Link]

-

RSC Publishing. Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2022-02-04). [Link]

-

J.Chem.Soc.Pak. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]

-

NIH. Benefits of Unconventional Methods in the Total Synthesis of Natural Products. (2018-12-14). [Link]

-

ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020-04-18). [Link]

-

OpenStax. 27.6 Steroids – Organic Chemistry: A Tenth Edition. [Link]

-

Agilent. Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC). (2025-01-30). [Link]

-

New Directions Aromatics. An Easy-To-Understand Guide To GCMS Testing For Essential Oils. (2020-06-09). [Link]

-

ResearchGate. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. (2025-08-06). [Link]

-

NIH. Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers. [Link]

-

Chemistry Stack Exchange. Mechanism for hydrolysis of enol ether to aldehyde. (2017-03-14). [Link]

-

Chemistry LibreTexts. 4.7: Biosynthesis and Total Synthesis of Steroids. (2021-03-16). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Beilstein Journals. Recent total synthesis of natural products leveraging a strategy of enamide cyclization. [Link]

-

YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules. (2022-01-20). [Link]

-

University of Edinburgh Health & Safety Department. Ethers. (2024-07-22). [Link]

-

NIH. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

-

Organic Syntheses. cyclohexanone diallyl acetal. [Link]

-

RSC Publishing. A stable and highly selective metalloporphyrin based framework for the catalytic oxidation of cyclohexene. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

-

ResearchGate. Effect of reaction time on the formation of 1,1-dimethoxycyclohexane.... [Link]

-

Master Organic Chemistry. Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. (2025-05-14). [Link]

-

Eagle Manufacturing. How to Handle and Store Ethyl Ether. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

NIH. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

-

Organic Chemistry Portal. Synthesis of ketones by hydrolysis of enol ethers. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

NIH. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023-05-16). [Link]

-

YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020-09-03). [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. (2024-09-30). [Link]

-

YouTube. Alkenes: Structure and Reactivity. [Link]

-

brainly.com. [FREE] Analyze the ^1H-NMR spectrum of 1-Methylcyclohexene. List and assign the signals from the spectra with the. (2023-08-07). [Link]

-

University of Edinburgh Health & Safety Department. Ethers. (2024-07-22). [Link]

-

YouTube. Mass Spectrometry of Cycloalkanes. (2025-07-28). [Link]

-

NIH. Recent total synthesis of natural products leveraging a strategy of enamide cyclization. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C.... [Link]

Sources

- 1. 1-Methoxycyclohexene | C7H12O | CID 70264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methoxycyclohexene One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physical Properties of 1-Methoxycyclohexene: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclohexene is a cyclic enol ether of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining the reactivity of a vinyl ether with the conformational aspects of a cyclohexene ring, make it a valuable building block for the synthesis of complex organic molecules. A thorough understanding of its physical properties, particularly its boiling point and density, is paramount for its effective use in various applications, from reaction engineering and process scale-up to purification and formulation development. This technical guide provides an in-depth analysis of the boiling point and density of 1-methoxycyclohexene, including reported values, experimental methodologies for their determination, and a discussion of the underlying chemical principles that govern these properties.

Boiling Point of 1-Methoxycyclohexene

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a critical physical constant for purification by distillation, for assessing the volatility of a compound, and for ensuring safe handling and storage.

Reported Boiling Point Values

Several sources have reported the boiling point of 1-methoxycyclohexene, with some variations in the cited values. These discrepancies can arise from differences in experimental conditions, such as atmospheric pressure, and the purity of the sample.

| Boiling Point (°C) | Source | Notes |

| 162-163 | One Chongqing Chemdad Co., Ltd.[1] | Commercial supplier data. |

| 165.30 (estimated) | The Good Scents Company[2] | Estimated value. |

It is crucial for researchers to consider these variations and, when high precision is required, to determine the boiling point of their specific sample under their experimental conditions.

Theoretical Considerations: Factors Influencing the Boiling Point

The boiling point of 1-methoxycyclohexene is influenced by several key molecular factors:

-

Molecular Weight and van der Waals Forces: The molar mass of 1-methoxycyclohexene (112.17 g/mol ) contributes to its relatively high boiling point compared to smaller molecules.[3] The larger surface area of the molecule allows for more significant London dispersion forces, a type of van der Waals force, which are the primary intermolecular attractions for nonpolar molecules.[4]

-

Dipole-Dipole Interactions: The presence of the ether oxygen atom introduces a permanent dipole moment to the molecule. The electronegative oxygen atom draws electron density away from the adjacent carbon atoms, creating a molecular dipole. These dipole-dipole interactions are stronger than London dispersion forces and contribute to a higher boiling point than a nonpolar hydrocarbon of similar size and shape, such as 1-methylcyclohexene (boiling point ~110 °C).

-

Molecular Shape and Packing: The cyclic structure of 1-methoxycyclohexene results in a more rigid and planar conformation compared to its acyclic isomers. This can influence how efficiently the molecules can pack together in the liquid phase, which in turn affects the strength of intermolecular forces. Cyclic ethers often exhibit higher boiling points than their acyclic counterparts due to a combination of polarity and conformational rigidity.[5]

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for compound characterization and purification. The simple distillation method is a standard and reliable technique.[4]

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place the 1-methoxycyclohexene sample (at least 5 mL) and a few boiling chips or a magnetic stir bar into the round-bottom flask.[6]

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.

-

Pressure Correction: Record the atmospheric pressure during the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be needed to determine the normal boiling point.

Caption: Experimental workflow for determining the boiling point of 1-methoxycyclohexene using simple distillation.

Density of 1-Methoxycyclohexene

Density, the mass per unit volume of a substance, is another fundamental physical property. It is crucial for mass-to-volume conversions in synthetic procedures, for calculating reaction concentrations, and for fluid dynamics considerations in process chemistry.

Reported Density Values

The experimental data for the density of 1-methoxycyclohexene is less commonly reported than its boiling point. One available source provides the following value:

| Density (g/cm³) | Temperature (°C) | Source |

| 0.9441 | 0 | One Chongqing Chemdad Co., Ltd.[1] |

It is important to note that density is temperature-dependent; liquids generally become less dense as the temperature increases. Therefore, reporting the temperature at which the density was measured is critical.

Theoretical Considerations: Factors Influencing Density

The density of 1-methoxycyclohexene is determined by its molecular weight and how closely its molecules can pack together in the liquid state.

-

Molecular Weight: Heavier molecules generally lead to higher densities, assuming similar molecular volumes.

-

Molecular Packing: The cyclic and somewhat planar structure of 1-methoxycyclohexene allows for relatively efficient packing of molecules in the liquid phase. The presence of the methoxy group can influence the intermolecular spacing.

-

Intermolecular Forces: While stronger intermolecular forces, such as dipole-dipole interactions, primarily affect the boiling point, they also contribute to pulling the molecules closer together, which can lead to a higher density compared to nonpolar analogs.

Experimental Determination of Density

The density of a liquid can be determined accurately using several methods. A straightforward and common method involves the use of a pycnometer or a graduated cylinder and a balance.[7]

-

Mass of Empty Cylinder: Accurately weigh a clean and dry 10 mL graduated cylinder on an analytical balance and record its mass.

-

Volume of Liquid: Carefully add a known volume of 1-methoxycyclohexene (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the liquid and record the total mass.

-

Calculate Mass of Liquid: Subtract the mass of the empty cylinder from the total mass to determine the mass of the 1-methoxycyclohexene.

-

Calculate Density: Divide the mass of the liquid by its volume to obtain the density in g/mL.

-

Repeat for Accuracy: Repeat the measurement at least two more times and calculate the average density to ensure precision.

-

Temperature Control: For high accuracy, the measurement should be performed at a constant and recorded temperature, as density is temperature-dependent.

Caption: Workflow for the experimental determination of the density of a liquid.

Conclusion

The boiling point and density of 1-methoxycyclohexene are key physical properties that are essential for its practical application in research and development. While there are some variations in the reported values, this guide provides a consolidated overview of the available data. Furthermore, the detailed experimental protocols and the discussion of the underlying chemical principles offer a solid foundation for researchers to either utilize the existing data with a critical perspective or to accurately determine these properties in their own laboratories. A thorough understanding and precise measurement of these properties will undoubtedly facilitate the successful and safe use of 1-methoxycyclohexene in the synthesis of novel compounds and the development of new chemical processes.

References

-

Why do cyclic ethers have higher boiling points than their acyclic isomers? (2015, June 2). Chemistry Stack Exchange. [Link]

-

1-Methoxycyclohexene. (n.d.). PubChem. Retrieved from [Link]

-

3-Methoxycyclohex-1-ene. (n.d.). PubChem. Retrieved from [Link]

-

1-methoxycyclohexene. (n.d.). One Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Chemical Properties of Vinyl ether (CAS 109-93-3). (n.d.). Cheméo. Retrieved from [Link]

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2020, July 30). Chemistry LibreTexts. [Link]

-

phenyl vinyl ether. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Experiment 2 - Using Physical Properties to Identify an Unknown Liquid. (n.d.). Retrieved from [Link]

-

Vinyl ether. (n.d.). PubChem. Retrieved from [Link]

-

Student Lab Guide Physical Properties: Identification of a Pure Liquid. (n.d.). Chem21Labs. Retrieved from [Link]

-

1-methoxycyclohexene. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. (2020, April 24). ResearchGate. [Link]

-

1-methyl-1-cyclohexene. (2020, May 20). Mol-Instincts. Retrieved from [Link]

-

Experiment 1 — Properties of Organic Compounds. (n.d.). Retrieved from [Link]

-

Physical Properties of Organic Solvents. (n.d.). Utah Tech University. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2023, July 23). GeeksforGeeks. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of Carbocation Intermediates in 1-Methoxycyclohexene Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of carbocation intermediates formed during reactions of 1-methoxycyclohexene. As a highly reactive enol ether, 1-methoxycyclohexene's reaction pathways are predominantly governed by the stability of the transient carbocationic species. This document elucidates the critical role of resonance stabilization conferred by the methoxy group, leading to the formation of a highly stabilized oxocarbenium ion. We will explore the mechanistic implications of this stability in key reactions such as electrophilic additions and acid-catalyzed hydrolysis. Furthermore, this guide presents a detailed experimental protocol for the acid-catalyzed hydrolysis of 1-methoxycyclohexene, a foundational reaction for studying these intermediates. The principles and data presented herein are intended to provide researchers and professionals in synthetic chemistry and drug development with a robust understanding of the factors controlling the reactivity of 1-methoxycyclohexene and related enol ethers.

Introduction: The Pivotal Role of the Carbocation Intermediate

1-Methoxycyclohexene is a versatile building block in organic synthesis, primarily due to the high nucleophilicity of its carbon-carbon double bond. This enhanced reactivity is a direct consequence of the electron-donating methoxy group.[1] In reactions with electrophiles, the initial step involves the attack of the π-electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. The stability of this intermediate is the single most important factor determining the regioselectivity and the overall rate of the reaction.[2] Understanding the nuances of this stability is therefore paramount for predicting and controlling the outcomes of reactions involving 1-methoxycyclohexene.

The Oxocarbenium Ion: The Key to Understanding Stability

Upon protonation or reaction with an electrophile, 1-methoxycyclohexene can, in principle, form two possible carbocation intermediates. However, only one is observed in practice. This high degree of regioselectivity is explained by the profound stabilizing effect of the adjacent methoxy group.[2][3]

The protonation of the double bond at the carbon atom not bearing the methoxy group leads to a tertiary carbocation adjacent to an oxygen atom.[4] This arrangement allows for a powerful resonance stabilization, where a lone pair of electrons from the oxygen atom can be delocalized to form a C=O double bond, thus creating an oxocarbenium ion .[5][6] In this resonance form, the positive charge is placed on the oxygen atom, and all atoms (except hydrogens) have a complete octet of electrons. This delocalization of the positive charge over both the carbon and oxygen atoms significantly stabilizes the intermediate.[6][7]

The alternative protonation, at the carbon atom bearing the methoxy group, would result in a secondary carbocation with no possibility of resonance stabilization from the methoxy group. This secondary carbocation is significantly less stable and therefore its formation is not a favored pathway.[2][5]

Figure 1: General reaction pathway for electrophilic addition to 1-methoxycyclohexene, highlighting the formation of the key resonance-stabilized carbocation (oxocarbenium ion) intermediate.

Factors Influencing Carbocation Stability

Several factors contribute to the exceptional stability of the oxocarbenium ion intermediate derived from 1-methoxycyclohexene:

-

Resonance: As discussed, this is the most significant stabilizing factor. The delocalization of the positive charge onto the oxygen atom via p-orbital overlap is a powerful stabilizing interaction.[6][7]

-

Inductive Effect: The alkyl groups of the cyclohexene ring also contribute a minor stabilizing effect through induction, donating electron density to the positively charged carbon atom.[8]

-

Hyperconjugation: While less significant than resonance, hyperconjugation involving the adjacent C-H and C-C σ-bonds can also contribute to the stabilization of the carbocationic center.

The increased electron density of the double bond in 1-methoxycyclohexene makes it significantly more reactive towards electrophiles than unsubstituted cyclohexene.[1] While precise kinetic data for a direct comparison can be challenging to find in the literature, the rapid acid-catalyzed hydrolysis of enol ethers compared to the hydration of simple alkenes under similar conditions provides strong evidence for this heightened reactivity.[1]

Mechanistic Deep Dive: Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of 1-methoxycyclohexene to cyclohexanone and methanol serves as a classic example illustrating the role of the stable carbocation intermediate.[4]

The reaction proceeds through the following steps:

-

Protonation of the double bond: The reaction is initiated by the protonation of the double bond by an acid catalyst, forming the resonance-stabilized oxocarbenium ion intermediate.[9]

-

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the carbocation intermediate.

-

Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.

-

Protonation of the methoxy group: The methoxy group of the hemiacetal is then protonated, turning it into a good leaving group (methanol).

-

Elimination of methanol: The lone pair on the hydroxyl group assists in the elimination of methanol, reforming the C=O double bond and generating the final product, cyclohexanone, along with a proton that acts as a catalyst for the next cycle.

Figure 2: Step-wise mechanism of the acid-catalyzed hydrolysis of 1-methoxycyclohexene.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexene

This protocol outlines a procedure for the hydrolysis of 1-methoxycyclohexene to cyclohexanone, which can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

1-methoxycyclohexene

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of 1-methoxycyclohexene in a suitable solvent (e.g., tetrahydrofuran, THF, if needed to ensure miscibility).

-

Initiation of Hydrolysis: While stirring, add a stoichiometric excess of dilute hydrochloric acid to the solution at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular time intervals, quenching them with a base (e.g., saturated sodium bicarbonate solution), extracting the organic components with diethyl ether, and analyzing the extract by GC or NMR.

-

Workup: Upon completion of the reaction (as determined by the disappearance of the starting material), transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (2-3 times).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclohexanone product.

-

Purification (Optional): The crude product can be purified by distillation if necessary.

Self-Validation and Causality:

-

The use of dilute acid is crucial; concentrated acid can lead to unwanted side reactions and polymerization.[4]

-

Monitoring the reaction allows for the determination of reaction kinetics, providing insight into the stability of the intermediate. A faster reaction rate compared to the hydration of cyclohexene under identical conditions would quantitatively demonstrate the stabilizing effect of the methoxy group.

-

The bicarbonate wash is a critical step to neutralize the acid catalyst, preventing further reactions during the workup and ensuring the stability of the final product.

Quantitative Insights and Data Summary

| Reactant | Reaction | Relative Rate | Key Intermediate |

| 1-Methoxycyclohexene | Acid-Catalyzed Hydrolysis | Very Fast | Oxocarbenium Ion |

| Cyclohexene | Acid-Catalyzed Hydration | Very Slow | Secondary Carbocation |

Table 1: A semi-quantitative comparison of the reactivity of 1-methoxycyclohexene and cyclohexene in acid-catalyzed addition reactions.

Conclusion

The stability of the carbocation intermediate in reactions of 1-methoxycyclohexene is overwhelmingly dictated by the resonance contribution of the methoxy group, leading to the formation of a highly stabilized oxocarbenium ion. This high degree of stabilization not only accelerates the rate of electrophilic attack but also governs the strict regioselectivity of such reactions. A thorough understanding of these principles is essential for the effective application of 1-methoxycyclohexene and related enol ethers in complex organic synthesis, enabling researchers and drug development professionals to predict reaction outcomes and design more efficient synthetic routes.

References

-

Study.com. (n.d.). Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product... Retrieved from [Link]

-

Filo. (2023, November 4). The addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycycl.. Retrieved from [Link]

-

Study.com. (n.d.). Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product. Use resonance structures of the carbocation intermediate to explain why none of the alternate regioisomer is formed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxycyclohexene. PubChem. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 28). What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? Retrieved from [Link]

-

Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Lifetimes of oxocarbenium ions in aqueous solution from common ion inhibition of the solvolysis of α-azido ethers by added azide ion. Journal of the American Chemical Society, 126(29), 9166–9175. Retrieved from [Link]

-

Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Rubottom oxidation. Retrieved from [Link]

-

Procter, D. J., et al. (2018). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Chemical Science, 9(33), 6878–6883. Retrieved from [Link]

-

Janine The Tutor. (2021, February 24). What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 7.10: Carbocation Structure and Stability. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 1). Carbocation Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxocarbenium ion 1 converts to the stabilized cis-fused dioxolenium ion 2. Retrieved from [Link]

-

Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 25, 12615–12628. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycycl.. [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. homework.study.com [homework.study.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. acp.copernicus.org [acp.copernicus.org]

A Comprehensive Guide to the IUPAC Nomenclature of 1,1-dimethoxycyclohexane and its Associated Synonyms

Introduction

In the precise fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The standardized language of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the foundation for this clarity, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers an in-depth analysis of the IUPAC nomenclature for the compound with the chemical formula C₈H₁₆O₂, systematically deriving its correct name: 1,1-dimethoxycyclohexane .

Furthermore, this document will explore the common synonyms for this compound, such as "cyclohexanone dimethyl ketal," explaining their chemical origins and contextual usage. For researchers and drug development professionals, understanding both the formal IUPAC name and its synonyms is crucial for navigating scientific literature, patents, and chemical supplier databases effectively.

Section 1: The IUPAC-Approved Name: 1,1-dimethoxycyclohexane

The IUPAC system is a logical, rule-based framework for naming organic compounds. The name "1,1-dimethoxycyclohexane" is derived by systematically applying these rules, which prioritize the principal carbon chain or ring and attached functional groups.

Foundational Principles: Naming Substituted Cycloalkanes and Ethers

The nomenclature for this molecule rests on two key IUPAC principles: the naming of cycloalkanes as parent structures and the naming of ether groups as substituents.

-

Parent Structure Identification: In a molecule containing both a ring and acyclic carbon chains, the parent structure is typically the one with the greater number of carbon atoms. In this case, the cyclohexane ring contains six carbon atoms, while each of the substituent groups contains only one. Therefore, cyclohexane is designated as the parent hydrocarbon.

-

Ether Substituent Naming: Ethers (R-O-R') are named under the IUPAC system by treating one of the organic groups with the oxygen atom as an "alkoxy" substituent. The smaller or less complex group is chosen for the alkoxy name.[1][2] For a -OCH₃ group, the corresponding alkyl group is "methyl," leading to the substituent name "methoxy." [2][3]

Step-by-Step Derivation of the IUPAC Name

The formal name is assembled through a methodical process that ensures accuracy and consistency. This protocol is a self-validating system, where the application of the rules logically leads to a single correct name.

Experimental Protocol: IUPAC Name Derivation

-

Identify the Parent Hydrocarbon:

-

Action: Examine the molecular structure to locate the principal carbon chain or ring.

-

Observation: The structure consists of a six-membered carbon ring and two -OCH₃ groups attached to the same carbon atom.

-

-

Identify and Name the Substituents:

-

Action: Identify all groups attached to the parent ring.

-

Observation: There are two identical -OCH₃ groups.

-

-

Number the Parent Ring (Assign Locants):

-

Action: Assign numerical locants to the carbons of the parent ring to indicate the position of the substituents. The numbering should start and proceed in a way that gives the substituents the lowest possible set of numbers.[3][4]

-

Observation: Both methoxy groups are attached to the same carbon atom.

-

-

Assemble the Full IUPAC Name:

-

Action: Combine the locants, substituent names, and the parent name in the correct order: (Locants)-(Substituent Name)(Parent Name).

-

Assembly: 1,1- + dimethoxy + cyclohexane

-

Final IUPAC Name: 1,1-dimethoxycyclohexane [5]

-

Visualization of the Naming Workflow

The logical flow for deriving the IUPAC name can be represented as a decision-making workflow.

Section 2: Analysis of Common Synonyms

While the IUPAC name is the formal standard, several synonyms are frequently encountered in commercial and laboratory settings. These names are often derived from the compound's synthesis route.

The Ketal/Acetal Designation: A Synthesis-Based Name

The most prevalent synonyms are Cyclohexanone dimethyl ketal and Cyclohexanone dimethyl acetal .[5][6] These names provide valuable insight into the compound's formation.

-

Causality of the Name: 1,1-dimethoxycyclohexane is synthesized via the reaction of cyclohexanone with two equivalents of methanol in the presence of an acid catalyst.[7][8] This reaction is a classic example of ketal formation.

-

Ketal vs. Acetal:

-

A ketal is a functional group derived from a ketone and two equivalents of an alcohol.

-

An acetal is a functional group derived from an aldehyde and two equivalents of an alcohol.

-

Since the precursor is cyclohexanone (a ketone), the term "Cyclohexanone dimethyl ketal" is the more precise and chemically accurate common name.[5][6][9][10][11][12] The term "acetal" is sometimes used more generically in literature and supplier catalogs to refer to both types of structures, leading to the use of "Cyclohexanone dimethyl acetal".[5][6] For the discerning scientist, recognizing this compound as a ketal is key to understanding its stability and reactivity, particularly its sensitivity to aqueous acid which will hydrolyze it back to cyclohexanone and methanol.

Summary of Nomenclature

This table summarizes the official name and common synonyms, providing clarity for literature searches and material procurement.

| Name Type | Name | Rationale |

| IUPAC Name | 1,1-dimethoxycyclohexane | Systematic name based on international standards.[5] |

| Common Name | Cyclohexanone dimethyl ketal | Based on its synthesis from cyclohexanone; chemically precise.[5][10] |

| Common Name | Cyclohexanone dimethyl acetal | Also synthesis-based, though less precise than "ketal".[5][6] |

| Indexing Name | Cyclohexane, 1,1-dimethoxy- | A format often used in chemical abstracting and indexing services.[5][6] |

Section 3: Physicochemical Properties

A summary of key physical and chemical identifiers for 1,1-dimethoxycyclohexane is provided below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 933-40-4 | [5][13][6][10] |

| Molecular Formula | C₈H₁₆O₂ | [5][13][11] |

| Molecular Weight | 144.21 g/mol | [5][13][6] |

| Appearance | Colorless to yellow clear liquid | [13][10] |

| Density | 0.948 g/mL at 25 °C | [13][9][12] |

| Boiling Point | 83 °C at 50 mmHg; 64 °C at 30 mmHg | [13][10][11] |

| Flash Point | 50 °C | [13][10] |

Conclusion

The formal IUPAC name for the C₈H₁₆O₂ molecule discussed herein is 1,1-dimethoxycyclohexane . This name is derived from a logical and systematic application of universally accepted chemical nomenclature rules. Concurrently, the common synonym Cyclohexanone dimethyl ketal provides essential information about its synthetic origin from cyclohexanone and serves as a widely used identifier in practical applications.

For professionals in research and drug development, proficiency in both the systematic IUPAC nomenclature and its common, synthesis-derived synonyms is indispensable. This dual understanding ensures accurate identification, facilitates effective literature review, and prevents ambiguity in chemical sourcing and regulatory documentation.

References

-

1,1-Dimethoxycyclohexane | C8H16O2 | CID 13616 . PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of Cyclohexane, 1,1-dimethoxy- (CAS 933-40-4) . Cheméo. [Link]

-

Cyclohexane, 1,1-dimethoxy- . NIST Chemistry WebBook, SRD 69. [Link]

-

1,1-Dimethoxyhexane | C8H18O2 | CID 74137 . PubChem, National Center for Biotechnology Information. [Link]

-

Cyclohexanone dimethyl ketal - 933-40-4 . ChemSynthesis. [Link]

-

Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems . The Organic Chemistry Tutor, YouTube. [Link]

- Preparation of 1,1-dimethoxycyclohexane.

-

Nomenclature of Ethers . Chemistry LibreTexts. [Link]

-

4.1 IUPAC Nomenclature of Alkanes and Cycloalkanes . Chad's Prep, YouTube. [Link]

-

Synthesis of 1,1-dimethoxycyclohexane . PrepChem.com. [Link]

-

How to Name Cycloalkanes, Halides, and Ethers Using IUPAC Nomenclature . The Animated Chemistry Textbook, YouTube. [Link]

-

Effect of reaction time on the formation of 1,1-dimethoxycyclohexane... . ResearchGate. [Link]

-

Ethers Nomenclature Made Easy: IUPAC Rules & Examples . Vedantu. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,1-Dimethoxycyclohexane | C8H16O2 | CID 13616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexane, 1,1-dimethoxy- [webbook.nist.gov]

- 7. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 环己酮二甲缩酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,1-Dimethoxycyclohexane | 933-40-4 | TCI AMERICA [tcichemicals.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 1,1-DIMETHOXYCYCLOHEXANE | 933-40-4 [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of 1,1-Dimethoxycyclohexane in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solvent Properties of a Versatile Ketal

1,1-Dimethoxycyclohexane, a cyclic ketal, is a compound of significant interest in organic synthesis, serving as a protective group for carbonyls and as a synthetic intermediate.[1] Its utility is intrinsically linked to its interaction with various media, making a comprehensive understanding of its solubility profile in common organic solvents paramount for its effective application. This guide provides an in-depth analysis of the solubility characteristics of 1,1-dimethoxycyclohexane, moving beyond simple miscibility data to explore the underlying intermolecular forces that govern its behavior. By examining the interplay of polarity, hydrogen bonding, and dispersion forces, we aim to equip researchers with the predictive power to select optimal solvent systems for their specific applications, from reaction chemistry to purification and formulation.

Physicochemical Properties of 1,1-Dimethoxycyclohexane: A Foundation for Solubility

A molecule's solubility is dictated by its structural and electronic properties. For 1,1-dimethoxycyclohexane, the key features are a nonpolar cyclohexane ring and two polar methoxy groups attached to the same carbon atom.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.948 g/mL at 25 °C | [3] |

| Boiling Point | 188-190 °C | [3] |

| Structure | A cyclohexane ring with two methoxy groups on a single carbon. | [1] |

The presence of the ether linkages introduces polarity and the capacity for hydrogen bond acceptance, while the cyclohexane backbone imparts a significant nonpolar character. This amphiphilic nature is central to its solubility behavior.

Theoretical Framework: The Principles of "Like Dissolves Like"

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This principle is rooted in the concept of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of Polarity

Organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents: (e.g., hexane, toluene) primarily interact through London dispersion forces.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate) possess a dipole moment but lack acidic protons. They can act as hydrogen bond acceptors.

-

Polar Protic Solvents: (e.g., methanol, ethanol) have a dipole moment and can both donate and accept hydrogen bonds.

1,1-Dimethoxycyclohexane, with its nonpolar ring and polar ether groups, is expected to exhibit favorable interactions with a range of solvents. The cyclohexane moiety will favor interactions with nonpolar solvents, while the methoxy groups will facilitate dissolution in more polar environments.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[4][5] HSP theory decomposes the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted and Observed Solubility Profile of 1,1-Dimethoxycyclohexane

Based on the theoretical principles and available qualitative data, we can construct a detailed solubility profile for 1,1-dimethoxycyclohexane.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Observations |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Miscible | The nonpolar cyclohexane ring of 1,1-dimethoxycyclohexane will have strong van der Waals interactions with aliphatic hydrocarbon solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | Similar to aliphatic solvents, the dispersion forces will dominate, leading to good miscibility. The polarizability of the aromatic ring in toluene may offer slightly more favorable interactions than hexane.[6] |

| Halogenated | Chloroform, Dichloromethane | Completely Soluble | 1,1-Dimethoxycyclohexane is reported to have complete solubility in chloroform.[1] This is due to the favorable dipole-dipole interactions between the polar C-Cl bonds and the ether linkages of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a cyclic acetal (a type of ether), 1,1-dimethoxycyclohexane is expected to be fully miscible with other ethers due to their similar polarities and ability to engage in dipole-dipole interactions. Good solubility in diethyl ether is reported.[1] |

| Esters | Ethyl Acetate | Slightly Limited Solubility | Ethyl acetate is a polar aprotic solvent. The observed "slightly limited solubility" suggests that while there are favorable dipole-dipole interactions, the overall energetic balance is less favorable than with less polar or more accommodating solvents. |

| Ketones | Acetone | Miscible | Acetone is a polar aprotic solvent. Given its structural similarities to ethyl acetate but with a more exposed carbonyl group for dipole interactions, 1,1-dimethoxycyclohexane is expected to be miscible in acetone. |

| Alcohols | Methanol, Ethanol | Miscible | Good solubility in ethanol is reported.[1] 1,1-dimethoxycyclohexane can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. While it cannot self-associate via hydrogen bonds, it can readily interact with protic solvents. Its synthesis often involves an excess of methanol, indicating miscibility.[7] |

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a robust method for determining the miscibility and, if applicable, the quantitative solubility of 1,1-dimethoxycyclohexane in an organic solvent.

Materials and Equipment

-

1,1-Dimethoxycyclohexane (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Calibrated pipettes and syringes

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Analytical balance

Experimental Workflow: A Visual Guide

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Standards:

-

Prepare a series of standard solutions of 1,1-dimethoxycyclohexane in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for the analytical instrument.

-

-

Instrument Calibration:

-

Analyze the standard solutions using a suitable analytical technique (e.g., GC-FID).

-

Plot the instrument response (e.g., peak area) against the known concentrations to generate a calibration curve. This relationship will be used to determine the concentration of unknown samples.

-

-

Sample Preparation and Equilibration:

-

In a series of sealed vials, add a known volume or mass of 1,1-dimethoxycyclohexane to a known volume or mass of the organic solvent. It is advisable to test a range of compositions.

-

Place the vials in a thermostatically controlled environment (e.g., a water bath at 25 °C) and agitate them using a vortex mixer or shaker for a predetermined period to ensure equilibrium is reached.

-

-

Phase Observation and Analysis:

-

After equilibration, allow the vials to stand undisturbed and observe for any phase separation.

-

Miscible: A single, clear liquid phase is observed at all compositions.

-

Immiscible or Partially Soluble: Two distinct liquid phases are observed, or a saturated solution with an excess of the solute is present.

-

-

If a single phase is formed, the two liquids are miscible under the tested conditions.

-

If two phases are present, carefully extract a sample from the solvent-rich phase (the phase in which the solvent is the major component).

-

Analyze the extracted sample using the calibrated analytical instrument to determine the concentration of 1,1-dimethoxycyclohexane. This concentration represents the solubility at that temperature.

-

Data Interpretation and Reporting

The results should be presented clearly, indicating the solvent, temperature, and the observed solubility.

| Solvent | Temperature (°C) | Observed Miscibility/Solubility |

| e.g., Hexane | 25 | Miscible |

| e.g., Ethyl Acetate | 25 | Report quantitative value (e.g., g/100 mL or mol/L) |

This data, combined with the theoretical understanding of intermolecular forces, provides a powerful tool for solvent selection in various research and development applications.

Conclusion: A Predictive and Practical Approach to Solubility

References

- Google Patents. (n.d.). Preparation of 1,1-dimethoxycyclohexane.

-

PubChem. (n.d.). 1,1-Dimethoxycyclohexane. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

- Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen-Solubility.com.

-

ResearchGate. (n.d.). What molecules are not dissolved in cyclohexane but dissolved in toluene or other organic solvents?. Retrieved from [Link]

Sources

- 1. Buy 1,1-Dimethoxycyclohexane | 933-40-4 [smolecule.com]

- 2. 1,1-Dimethoxycyclohexane | C8H16O2 | CID 13616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-DIMETHOXYCYCLOHEXANE | 933-40-4 [chemicalbook.com]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]

The Genesis of a Synthon: Unraveling the Discovery and First Synthesis of 1-Methoxycyclohexene

A cornerstone in modern organic synthesis, 1-methoxycyclohexene, a key enol ether, boasts a rich history rooted in the fundamental exploration of ketone reactivity. While a single, definitive "discovery" paper remains elusive, a deep dive into the annals of organic chemistry points towards its emergence from the foundational work on the Favorskii rearrangement in the early 20th century. This technical guide illuminates the historical context, the likely first synthetic route, and the enduring significance of this versatile molecule for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-Methoxycyclohexene